Succinic acid, (phenylthio)-, dimethyl ester is an organic compound classified as an ester. It is derived from succinic acid, a dicarboxylic acid, and features a phenylthio group that enhances its chemical reactivity. The compound is represented by the chemical formula and has a molecular weight of approximately 254.30 g/mol. Its unique structure contributes to various applications in scientific research and industry, particularly in organic synthesis and medicinal chemistry .
The compound is categorized under esters due to the presence of two ester functional groups derived from succinic acid. The phenylthio group introduces distinctive chemical properties, differentiating it from simpler succinic acid esters such as dimethyl succinate. The compound is commercially available and can be sourced from chemical suppliers for research purposes .
The synthesis of succinic acid, (phenylthio)-, dimethyl ester typically involves the following steps:
Succinic acid, (phenylthio)-, dimethyl ester has the following structural characteristics:
COC(=O)CC(C(=O)OC)SC1=CC=CC=C1
The presence of the phenylthio group contributes to its unique reactivity compared to other esters of succinic acid .
Succinic acid, (phenylthio)-, dimethyl ester can undergo various chemical reactions:
Succinic acid, (phenylthio)-, dimethyl ester has several scientific uses:
The compound's unique properties make it valuable for specialized applications in both research and industry contexts.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: